molecular formula C13H16N2O3 B3020498 N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide CAS No. 2198244-82-3

N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide

Cat. No.: B3020498
CAS No.: 2198244-82-3
M. Wt: 248.282
InChI Key: NVNHUYUBBPUZSA-UHFFFAOYSA-N
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Description

N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide is an organic compound with a complex structure that includes phenoxy, acetyl, amino, ethyl, and prop-2-enamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide typically involves the reaction of phenoxyacetic acid with ethylenediamine to form an intermediate, which is then reacted with acryloyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the phenoxy or acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty polymers and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-Phenoxyacetyl)amino]ethyl]benzamide
  • N-[2-[(2-Phenoxyacetyl)amino]ethyl]acetamide
  • N-[2-[(2-Phenoxyacetyl)amino]ethyl]propionamide

Uniqueness

N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide is unique due to its prop-2-enamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-[2-[(2-phenoxyacetyl)amino]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-12(16)14-8-9-15-13(17)10-18-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNHUYUBBPUZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)COC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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